
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester): is a complex organic compound characterized by the presence of a thiol group, a hydroxyl group, and a sulfate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) typically involves multiple steps:
Formation of the Amino Alcohol: The initial step involves the reaction of 9-hydroxynonylamine with ethanethiol under controlled conditions to form the intermediate 2-(9-hydroxynonyl)aminoethanethiol.
Sulfation: The intermediate is then treated with sulfuric acid or a suitable sulfating agent to introduce the sulfate ester group, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure high-quality output.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) can undergo oxidation reactions, typically forming disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the sulfate ester back to the corresponding thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted ethanethiol derivatives.
Applications De Recherche Scientifique
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur metabolism.
Medicine: Explored for its therapeutic potential due to its unique reactivity and ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism by which Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) exerts its effects involves its ability to interact with various molecular targets:
Molecular Targets: Thiol groups in proteins and enzymes, hydroxyl groups in carbohydrates and nucleic acids.
Pathways Involved: Sulfur metabolism pathways, redox reactions, and nucleophilic substitution mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol, 2-(1-adamantyl)amino-, hydrogen sulfate: Similar structure but with an adamantyl group instead of a nonyl group.
Thiosulfuric acid hydrogen S-[2-(isopropylamino)ethyl] ester: Contains an isopropylamino group instead of a nonylamino group.
Uniqueness
Ethanethiol, 2-(9-hydroxynonyl)amino-, hydrogen sulfate (ester) is unique due to its long nonyl chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This structural feature can influence its solubility, reactivity, and interaction with biological molecules, making it a valuable compound for specialized applications.
Propriétés
Numéro CAS |
21306-62-7 |
|---|---|
Formule moléculaire |
C11H25NO4S2 |
Poids moléculaire |
299.5 g/mol |
Nom IUPAC |
1-hydroxy-9-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO4S2/c13-10-7-5-3-1-2-4-6-8-12-9-11-17-18(14,15)16/h12-13H,1-11H2,(H,14,15,16) |
Clé InChI |
RFBZMIKSEGRCBT-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCNCCSS(=O)(=O)O)CCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
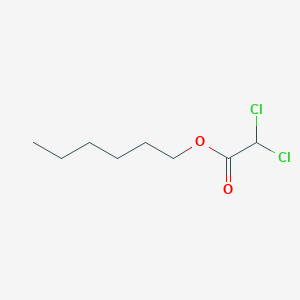
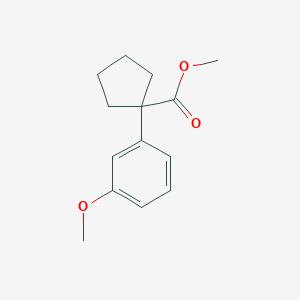

![[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]urea](/img/structure/B12001413.png)
![2-((E)-{[(E)-1-methylpropyl]imino}methyl)phenol](/img/structure/B12001422.png)

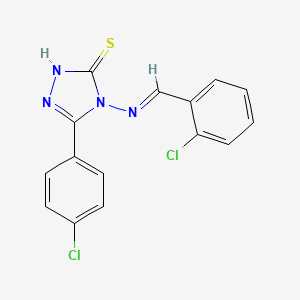
![N-[2-(2-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride](/img/structure/B12001444.png)

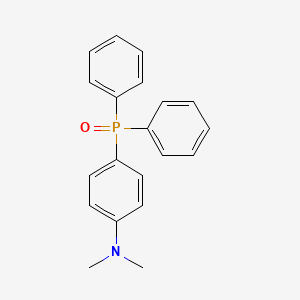
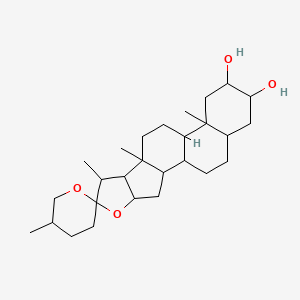
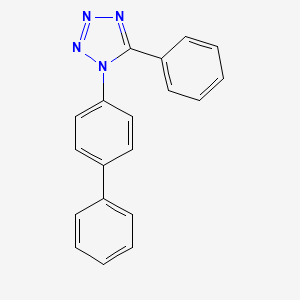
![(5Z)-3-butyl-5-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12001478.png)
